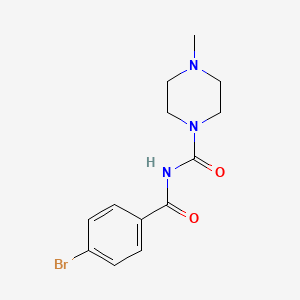

n-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide

Description

N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide (CAS: 6312-50-1) is a synthetic carboxamide derivative with the molecular formula C₁₃H₁₆BrN₃O₂ and a molecular weight of 326.19 g/mol . Its structure features a 4-bromobenzoyl group attached to a 4-methylpiperazine core via a carboxamide linker. The compound is a white solid with a density of 1.454 g/cm³ and is primarily used in industrial and scientific research . Key identifiers include the InChIKey LUWIKRVXBFEEHB-UHFFFAOYSA-N and SMILES CN1CCN(C(=O)NC(=O)c2ccc(Br)cc2)CC1 .

Properties

IUPAC Name |

N-(4-bromobenzoyl)-4-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2/c1-16-6-8-17(9-7-16)13(19)15-12(18)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWIKRVXBFEEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285056 | |

| Record name | n-(4-bromobenzoyl)-4-methylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-50-1 | |

| Record name | NSC40345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-bromobenzoyl)-4-methylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide typically involves the acylation of 4-methylpiperazine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while hydrolysis can produce 4-bromobenzoic acid and 4-methylpiperazine .

Scientific Research Applications

Pharmacological Applications

Receptor Studies

n-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide serves as a potential ligand for receptor studies. It allows researchers to investigate its interactions with various biological receptors, which is crucial for understanding its mechanism of action and therapeutic potential . The compound's structure facilitates binding to specific receptors, making it a valuable tool in pharmacological research.

Cytotoxic Activity

Anticancer Properties

Research has indicated that derivatives of piperazine compounds, including this compound, exhibit notable cytotoxic activity against several cancer cell lines. For instance, studies have shown that related compounds can effectively inhibit the growth of hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines . The cytotoxic effects are often assessed using assays such as the sulforhodamine B assay, which measures cell viability post-treatment.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. SAR studies help identify which modifications to the compound enhance its biological activity and selectivity towards specific targets. For example, modifications to the piperazine ring or the bromobenzoyl moiety can significantly impact the compound's potency and efficacy .

Potential in Drug Development

Lead Compound for Further Research

Given its promising biological activities, this compound has been identified as a lead compound for further optimization in drug development. Its ability to modulate specific biological pathways makes it a candidate for treating various diseases, including cancers and other conditions influenced by receptor signaling pathways .

Case Studies and Experimental Findings

Several studies have documented the efficacy of compounds similar to this compound:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

Table 1: Comparison of Halogen-Substituted Piperazine Carboxamides

Key Observations :

Analogues with Heterocyclic Modifications

Table 2: Piperazine Carboxamides with Heterocyclic Moieties

Key Observations :

- Bioactivity: Benzooxazinone-containing derivatives (e.g., compound 28) exhibit enhanced biological activity due to additional hydrogen-bonding interactions from the heterocycle .

- Synthetic Routes : The target compound and analogues often employ coupling reagents (e.g., HCTU) or acylation strategies (e.g., BOC deprotection), with yields varying based on steric and electronic factors .

Biological Activity

N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHBrNO

- CAS Number : 6312-50-1

The compound features a bromobenzoyl moiety attached to a piperazine ring, which is known for its role in various pharmacological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, disrupting metabolic pathways essential for cellular function. For instance, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of key biomolecules, leading to altered cellular metabolism .

- Cell Signaling Modulation : It can influence cell signaling pathways by interacting with receptors or other proteins, potentially altering gene expression and cellular responses .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluating its effectiveness reported minimal inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound possesses promising potential as an antimicrobial agent .

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In vitro studies using human cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis. The effectiveness was evaluated using the Sulforhodamine B (SRB) assay, revealing the following IC values:

| Cell Line | IC (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These results suggest that this compound may serve as a lead for further development in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A research article focused on the synthesis and evaluation of various derivatives, including this compound, reported its effectiveness against resistant bacterial strains. The study emphasized the importance of structural modifications to enhance antimicrobial potency .

- Anticancer Mechanisms : Another study investigated the mechanisms underlying the anticancer effects of this compound. It was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

- Pharmacokinetics and Bioavailability : Research into the pharmacokinetic profile indicated that this compound exhibits favorable absorption characteristics, making it a viable candidate for oral administration in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves coupling 4-methylpiperazine-1-carboxamide with 4-bromobenzoyl chloride. Key steps include:

- Reagent selection : Use anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield improvements (70–85%) are achieved via stoichiometric balancing and inert-atmosphere reactions .

Q. How can the purity and structural integrity of This compound be validated?

- Methodology :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm the presence of the 4-bromobenzoyl group (aromatic protons at δ 7.5–8.0 ppm) and piperazine carboxamide (N–H signals at δ 6.5–7.0 ppm).

- FT-IR : Look for C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- HPLC-MS : Quantify purity (>95%) and verify molecular weight (expected [M+H]⁺ = 326.1 g/mol).

- Elemental analysis : Validate C, H, N, and Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in This compound?

- Methodology :

- Single-crystal X-ray diffraction : Use a Bruker D8 Quest diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Data refinement : Apply SHELXL-97 for full-matrix least-squares refinement. Key parameters:

- R-factor : Aim for <0.05 (e.g., R₁ = 0.045 in related piperazine carboxamides).

- Hydrogen bonding : Analyze N–H⋯O interactions (distance ~2.8–3.0 Å) to confirm supramolecular packing.

- Thermal displacement parameters : Ensure Uiso(H) = 1.2×Ueq(C) for geometrically positioned H atoms .

Q. How do substituent modifications on the piperazine ring influence the compound’s bioactivity?

- Methodology :

- Structure-activity relationship (SAR) studies :

- Electron-withdrawing groups (e.g., Br on benzoyl): Enhance metabolic stability but may reduce solubility.

- Methyl group on piperazine : Increases lipophilicity (logP ~1.8), impacting membrane permeability.

- Biological assays :

- Receptor binding : Screen against dopamine D3 receptors (IC₅₀ < 100 nM in analogs with 4-arylpiperazines).

- Enzyme inhibition : Test carbonic anhydrase inhibition (e.g., hCA II inhibition via sulfonamide analogs) .

Q. What computational approaches predict the pharmacokinetic properties of This compound?

- Methodology :

- ADMET prediction : Use SwissADME or QikProp to estimate:

- Solubility : LogS = -3.5 (moderate, aligns with piperazine carboxamides).

- BBB permeability : Predicted BBB+ (logBB > 0.3) due to moderate molecular weight (~326 g/mol) and cLogP (~2.1).

- Molecular docking : Dock into D3 receptor (PDB: 3PBL) using AutoDock Vina. Key interactions:

- Hydrogen bonds between carboxamide and Ser196.

- Van der Waals contacts with hydrophobic pockets .

Key Considerations for Researchers

- Contradictions in evidence : While SHELX refinement is widely used for small-molecule crystallography , newer software (e.g., OLEX2) may offer improved handling of disordered atoms.

- Experimental validation : Cross-validate computational ADMET predictions with in vitro assays (e.g., Caco-2 permeability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.